molecular formula C9H15N3O5 B583195 2'-Deoxy Isocytidine-5',5'-d2 Monohydrate CAS No. 478511-25-0

2'-Deoxy Isocytidine-5',5'-d2 Monohydrate

Cat. No.: B583195
CAS No.: 478511-25-0
M. Wt: 247.247
InChI Key: HXBGOHZLZCFWLH-CVFXQJBTSA-N
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Description

2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of cytidine, a nucleoside molecule that is a building block of DNA. The compound is identified by its CAS number 478511-25-0 and has a molecular formula of C9H11D2N3O4.H2O .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate involves the substitution of hydrogen atoms with deuterium in the thymidine molecule. This process typically requires the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of 2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate is generally carried out under controlled conditions to maintain high purity and yield. The process involves multiple steps, including the preparation of deuterated precursors, nucleoside synthesis, and purification .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted nucleosides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxy Isocytidine-5’,5’-d2 Monohydrate is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct NMR signals. This makes it particularly valuable in research applications where precise tracking of molecular interactions is required .

Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1/i4D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBGOHZLZCFWLH-CVFXQJBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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